![molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4](/img/structure/B2830664.png)
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is a chemical compound with the CAS Number: 324776-77-4 . It has a molecular weight of 546.15 and its molecular formula is C18H16I2N2O2 . The IUPAC name for this compound is 1,4-bis(3-iodobenzoyl)piperazine .
Molecular Structure Analysis
The InChI code for 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is 1S/C18H16I2N2O2/c19-15-5-1-3-13 (11-15)17 (23)21-7-9-22 (10-8-21)18 (24)14-4-2-6-16 (20)12-14/h1-6,11-12H,7-10H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine include a molecular weight of 546.14 and a molecular formula of C18H16I2N2O2 . The compound has a complexity of 424 and a topological polar surface area of 40.6Ų . The compound is not a hazardous compound .Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Activities A study detailed the synthesis and evaluation of novel compounds related to 1,4-bis[(3-iodophenyl)carbonyl]piperazine derivatives, focusing on their antibacterial and cytotoxic activities. These compounds demonstrated significant antibacterial efficacies, with notable minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against strains such as E. coli, S. aureus, and S. mutans. One compound in particular showed enhanced biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against MRSA and VRE bacterial strains, alongside a potent MurB enzyme inhibition, suggesting a potential pathway for novel antibiotic development (Mekky & Sanad, 2020).
Fungicidal Activity Another research explored the fungicidal activities of 3-piperazine-bis(benzoxaborole) derivatives, which are chemically related to 1,4-bis[(3-iodophenyl)carbonyl]piperazine, against various filamentous fungi. The study found that these compounds had higher inhibitory activity towards the examined fungal strains compared to standard antibiotics like amphotericin B, highlighting their potential as novel antifungal agents (Wieczorek et al., 2014).
Antiviral Research Research into bis(heteroaryl)piperazines (BHAPs), structurally similar to 1,4-bis[(3-iodophenyl)carbonyl]piperazine, has demonstrated their effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown to inhibit HIV-1 replication with high potency and specificity, indicating their potential as therapeutic agents against HIV-1 infection (Romero et al., 1994).
Cancer Research In the realm of cancer research, derivatives of 1,4-bis[(3-iodophenyl)carbonyl]piperazine have been investigated for their anti-proliferative properties against various cancer cell lines. These compounds have shown to induce apoptosis in colorectal cancer cell lines, demonstrating potential as chemotherapeutic agents. The research suggests these compounds could significantly affect the expression of pro- and anti-apoptotic genes, leading to the initiation of apoptosis in cancer cells (Ahagh et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFMRUDRLALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

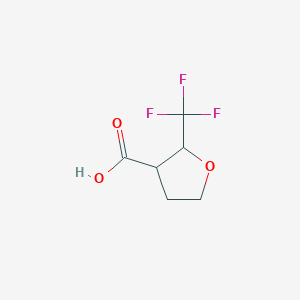
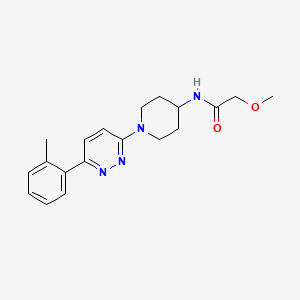
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)
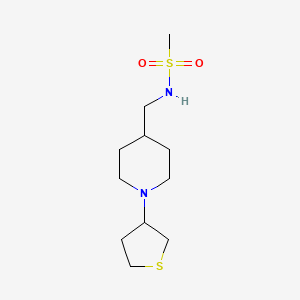
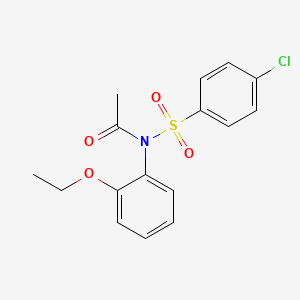

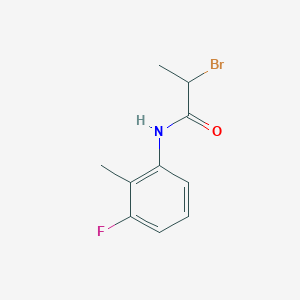
methanone](/img/structure/B2830599.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2830603.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)